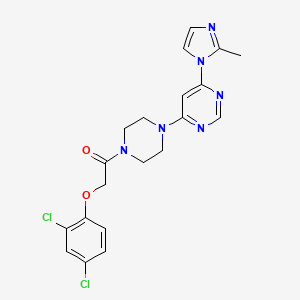
2-(2,4-dichlorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,4-dichlorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,4-dichlorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone , also known by its CAS number 92069688, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H13Cl2N5O2. Its structure includes a dichlorophenoxy group, a piperazine moiety, and an imidazole derivative, which are known to contribute to its biological effects.
Biological Activity
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Mechanistic studies indicated that the compound induces apoptosis and arrests the cell cycle at the G2/M phase, likely through inhibition of tubulin polymerization, similar to colchicine .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may protect dopaminergic neurons from oxidative stress and apoptosis, which is critical in models of neurodegenerative diseases like Parkinson's disease. The protective mechanisms are thought to involve modulation of signaling pathways associated with neuronal survival .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading university tested the compound on various tumor models. Results showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In animal studies simulating Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss. Behavioral tests indicated enhanced cognitive function and reduced anxiety-like behaviors, suggesting a multifaceted role in neuroprotection .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile of the compound. Preliminary toxicity assessments indicate that while effective at therapeutic doses, higher concentrations can lead to cytotoxic effects in non-target cells. Further studies are needed to establish safe dosing guidelines.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-14-23-4-5-28(14)19-11-18(24-13-25-19)26-6-8-27(9-7-26)20(29)12-30-17-3-2-15(21)10-16(17)22/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMCSOIPJJAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














